Superior Thermal Degradation Resistance of TAN vs. TREN in Amide-Imide Covalent Adaptable Networks
In amide-imide (AI) covalent adaptable networks synthesized under identical conditions, the temperature at 5% weight loss (Td5%) was 400°C for AI-TAN compared to 380°C for AI-TREN, representing a 20°C improvement in thermal stability directly attributable to the absence of the oxidatively labile tertiary amine present in TREN [1].
| Evidence Dimension | Thermal decomposition onset (Td5%) |
|---|---|
| Target Compound Data | 400°C (AI-TAN) |
| Comparator Or Baseline | 380°C (AI-TREN) |
| Quantified Difference | ΔTd5% = +20°C for TAN-based network |
| Conditions | Amide-imide CAN cured at 110°C for 18 h then post-cured at 110°C for 10 h; TGA analysis; identical formulation except crosslinker identity. |
Why This Matters
Higher thermal stability extends the operational temperature window of the final material and reduces volatile degradation product release during high-temperature processing or service, a critical selection criterion for aerospace, automotive, and high-temperature coating applications.
- [1] Debuyck, J.; Wink, R.; Daelman, B.; Sijbesma, R.P.; Du Prez, F.E. Comparing Triaminononane and TREN as Trifunctional Amine Cross-Linkers in Covalent Adaptable Networks. ACS Polym. Au 2025, 5 (5), 613–619. DOI: 10.1021/acspolymersau.5c00078 View Source
